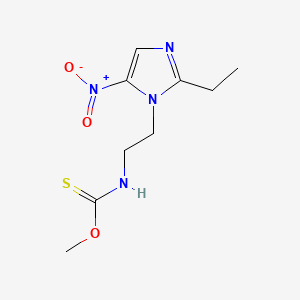
Sulnidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulnidazole is a nitroimidazole derivative patented by Janssen Pharmaceutica N.V. It is primarily known for its antiprotozoal properties, particularly effective against Trichomonas vaginalis . Nitroimidazoles, including this compound, are a class of antibiotics that are used to treat infections caused by anaerobic bacteria and protozoa .
Preparation Methods
Sulnidazole can be synthesized through various methods. One common synthetic route involves the reaction of 2-ethyl-5-nitroimidazole with ethylene oxide to form 2-(2-ethyl-5-nitro-1H-imidazol-1-yl)ethanol. This intermediate is then reacted with thiophosgene to yield this compound . Industrial production methods often involve large-scale chemical synthesis using similar reaction pathways, optimized for yield and purity.
Chemical Reactions Analysis
Sulnidazole undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Scientific Research Applications
Sulnidazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of nitroimidazole chemistry and its derivatives.
Biology: this compound is used in research on protozoal infections, particularly those caused by Trichomonas vaginalis.
Medicine: It is investigated for its potential use in treating various anaerobic bacterial infections.
Mechanism of Action
Sulnidazole exerts its effects by entering the target cells and undergoing intracellular reduction. This reduction process generates reactive nitrogen species that cause DNA damage and inhibit DNA synthesis. The primary molecular targets are the DNA and enzymes involved in energy production within the protozoal cells .
Comparison with Similar Compounds
Sulnidazole is similar to other nitroimidazole compounds such as metronidazole, tinidazole, and secnidazole. it is unique in its specific activity against Trichomonas vaginalis and its particular pharmacokinetic properties. Unlike metronidazole, this compound has a longer half-life and better oral absorption . Other similar compounds include nimorazole and carnidazole .
Properties
CAS No. |
51022-76-5 |
|---|---|
Molecular Formula |
C9H14N4O3S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
O-methyl N-[2-(2-ethyl-5-nitroimidazol-1-yl)ethyl]carbamothioate |
InChI |
InChI=1S/C9H14N4O3S/c1-3-7-11-6-8(13(14)15)12(7)5-4-10-9(17)16-2/h6H,3-5H2,1-2H3,(H,10,17) |
InChI Key |
BDRFWSJMVOBAHR-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] |
Canonical SMILES |
CCC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] |
Key on ui other cas no. |
51022-76-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


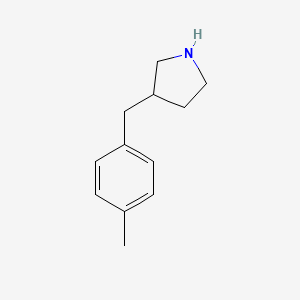
![2-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608906.png)
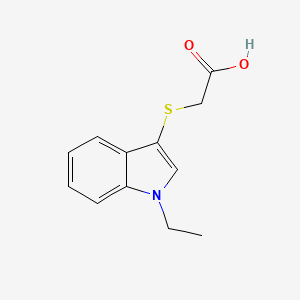
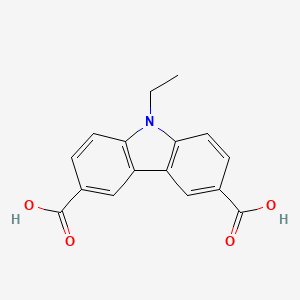
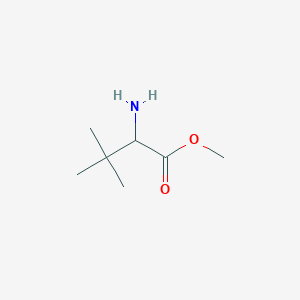
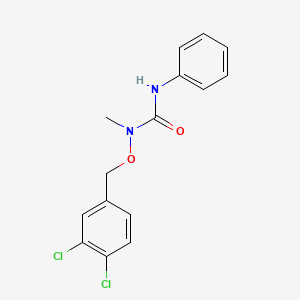
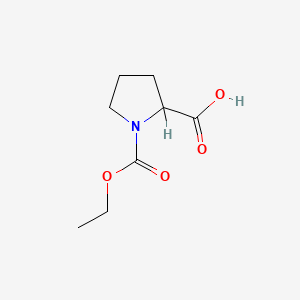
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1608917.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetic acid](/img/structure/B1608919.png)
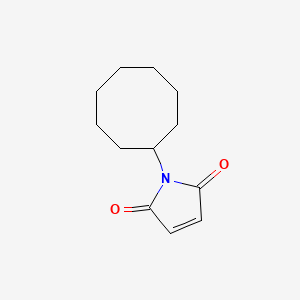
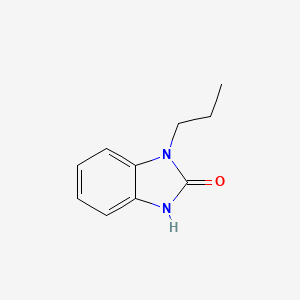

![1-[(3-Chlorophenyl)sulfonyl]piperazine](/img/structure/B1608925.png)

